molecular formula C16H20N6O2 B2428393 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide CAS No. 1798675-81-6

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide

Cat. No.: B2428393
CAS No.: 1798675-81-6
M. Wt: 328.376
InChI Key: VYLAZKMRJAOLBH-UHFFFAOYSA-N
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Description

The compound “N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an isonicotinamide group, which is a derivative of nicotinic acid, also known as vitamin B3 . The dimethylamino group suggests the presence of a tertiary amine, which could potentially participate in various chemical reactions.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the isonicotinamide group, and the dimethylamino group. These groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Parkinson's Disease Treatment

Compounds bearing morpholine and pyrimidine groups have been developed as selective adenosine hA2A receptor antagonists for treating Parkinson's disease. These compounds demonstrate oral efficacy in rat models, highlighting their potential in neurological disorder treatment (Zhang et al., 2008).

pH-Sensing Applications

Pyrimidine-phthalimide derivatives have been synthesized and characterized for their photophysical properties, showing potential as colorimetric pH sensors and logic gates for specific applications. These compounds exhibit solid-state fluorescence and positive solvatochromism, demonstrating their utility in developing novel pH-sensitive materials (Yan et al., 2017).

Neurokinin-1 Receptor Antagonist

A water-soluble neurokinin-1 receptor antagonist has been identified, displaying high affinity and oral activity in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound's development underscores the importance of solubility and receptor specificity in drug design (Harrison et al., 2001).

Kinase Inhibition

Morpholine isosteres have been incorporated into inhibitors of the PI3K-AKT-mTOR pathway, indicating the morpholine group's significance in drug development for cancer treatment. These compounds demonstrate potent and selective inhibition, showcasing the critical role of structural motifs in therapeutic efficacy (Hobbs et al., 2019).

Antimicrobial and Antitubercular Activities

Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds offer insights into the design of new antibacterial and antituberculosis agents, highlighting the versatility of pyrimidine derivatives in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Fluorescent Probe for Sensing pH

A fluorescent probe based on naphthalimide and isonicotinic acid hydrazide has been developed for monitoring acidic and alkaline pH in living cells. This probe demonstrates the potential of naphthalimide derivatives for bioimaging applications, offering a tool for studying cellular processes and environments (Jiao et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not known, as it is a novel compound .

Future Directions

Given the complexity of this compound, it could be of interest in various fields, including medicinal chemistry, materials science, and pharmacology. Further studies would be needed to fully explore its potential .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-21(2)14-13(19-15(23)12-3-5-17-6-4-12)11-18-16(20-14)22-7-9-24-10-8-22/h3-6,11H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLAZKMRJAOLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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